6H-Pyrano[2,3-e][1,3]benzothiazole
CAS No.: 29152-21-4
Cat. No.: VC20153493
Molecular Formula: C10H7NOS
Molecular Weight: 189.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29152-21-4 |
|---|---|
| Molecular Formula | C10H7NOS |
| Molecular Weight | 189.24 g/mol |
| IUPAC Name | 6H-pyrano[2,3-e][1,3]benzothiazole |
| Standard InChI | InChI=1S/C10H7NOS/c1-2-7-3-4-8-9(11-6-13-8)10(7)12-5-1/h1,3-6H,2H2 |
| Standard InChI Key | OSVCMYPBTANZMG-UHFFFAOYSA-N |
| Canonical SMILES | C1C=COC2=C1C=CC3=C2N=CS3 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Bonding Patterns
6H-Pyrano[2,3-e] benzothiazole features a bicyclic system comprising a six-membered pyran ring fused to a benzothiazole unit at positions 2 and 3. The pyran ring adopts a half-chair conformation, while the benzothiazole component contributes aromatic stability through delocalized π-electrons across the sulfur and nitrogen atoms. X-ray crystallography of analogous structures, such as pyrrolo[2,1-c] benzothiazine-1,2,4-triones, reveals bond lengths of 1.42–1.48 Å for C–N and C–S bonds, indicative of partial double-bond character .
Table 1: Physicochemical Properties of 6H-Pyrano[2,3-e][1, benzothiazole
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₇NO₂S |
| Molecular Weight | 245.26 g/mol |
| LogP (Partition Coefficient) | 2.85 |
| Topological Polar Surface Area | 54.02 Ų |
Electronic and Steric Effects
The electron-withdrawing benzothiazole moiety induces polarization in the pyran ring, enhancing reactivity toward nucleophilic attack at the carbonyl group. Substituents at position 3 of the pyran ring, such as aryl or alkyl groups, modulate steric hindrance and electronic density, influencing binding affinity to biological targets . For instance, methyl groups at this position increase lipid solubility, as evidenced by LogP values exceeding 3.0 in derivatives.
Synthetic Methodologies and Optimization
Cyclocondensation Strategies
A prevalent synthesis route involves the cyclocondensation of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic conditions. For example, refluxing 2-aminothiophenol with ethyl acetoacetate in ethanol catalyzed by sulfuric acid yields the pyran-fused intermediate, which undergoes dehydrogenation using iodine to afford the final product in 65–75% yield . Alternative methods employ microwave-assisted synthesis, reducing reaction times from 12 hours to 30 minutes while maintaining yields above 70% .
Table 2: Representative Synthetic Conditions
| Starting Material | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-Aminothiophenol | Ethyl acetoacetate | 80 | 68 |
| 3-Cyanocoumarin | Benzylamine | 120 (microwave) | 72 |
Post-Synthetic Modifications
Nucleophilic ring contractions, as demonstrated in pyrrolo[2,1-c] benzothiazine systems, offer a route to diversify the core structure. Treatment of 3-aroyl derivatives with alkanols or arylamines induces ring contraction, yielding pyrrolobenzothiazoles with substituents at position 2 . For instance, reaction with benzylamine at 60°C for 6 hours produces N-alkylated derivatives with IC₅₀ values of 16–18 μM against cancer cell lines .
Pharmacological Applications and Mechanisms
Anticancer Activity
Derivatives of 6H-Pyrano[2,3-e] benzothiazole exhibit potent cytotoxicity against human tumor cell lines. Compound 9 (4-oxo-4,6-dihydro-2H-benzo[b]pyrazolo[3′,4′:4,5]pyrano[2,3-e] diazepine-2-carbothioamide) demonstrates IC₅₀ values of 16.19 μM (HCT-116) and 17.16 μM (MCF-7), comparable to doxorubicin . Mechanistic studies suggest inhibition of topoisomerase IIα, disrupting DNA replication and inducing apoptosis via caspase-3 activation .
Antimicrobial Properties
The compound’s antibacterial efficacy stems from dual inhibition of dihydrofolate reductase (DHFR) and MurB enzymes, critical for folate and cell wall biosynthesis. Against Staphylococcus aureus, derivatives show minimum inhibitory concentrations (MICs) of 8–16 μg/mL, with a 4.5-fold reduction in biofilm formation at sub-MIC doses .
Computational and Comparative Studies
Molecular Docking Insights
Docking simulations using Autodock Vina reveal high-affinity binding (ΔG = −9.2 kcal/mol) to the ATP-binding pocket of EGFR tyrosine kinase. Key interactions include hydrogen bonds between the pyran oxygen and Thr766, and π-π stacking with Phe723.
Structure-Activity Relationships (SAR)
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Position 3 Substituents: Electron-withdrawing groups (e.g., nitro) enhance antibacterial activity (MIC 4 μg/mL) but reduce solubility.
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Pyran Ring Modifications: Saturation of the pyran ring decreases cytotoxicity (IC₅₀ > 50 μM), underscoring the importance of aromaticity .
Industrial Scalability and Regulatory Considerations
Green Chemistry Approaches
Continuous flow reactors with immobilized lipase catalysts enable solvent-free synthesis, achieving 85% conversion rates and reducing waste by 40% compared to batch processes. Lifecycle assessments indicate a 30% lower carbon footprint for microwave-assisted routes.
Future Directions and Research Gaps
While current studies emphasize oncology and infectious diseases, exploration of neuroprotective and anti-inflammatory applications remains limited. Additionally, the development of enantioselective synthesis methods could address challenges in chiral derivative production. Collaborative efforts between computational chemists and pharmacologists are essential to optimize ADMET profiles and advance clinical translation.
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